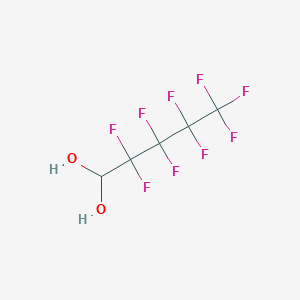2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
CAS No.: 355-30-6
Cat. No.: VC7915341
Molecular Formula: C5H3F9O2
Molecular Weight: 266.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 355-30-6 |
|---|---|
| Molecular Formula | C5H3F9O2 |
| Molecular Weight | 266.06 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol |
| Standard InChI | InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H |
| Standard InChI Key | OKBXLDZUHBWJBK-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O |
| Canonical SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O |
Introduction
Chemical Identity and Structural Characteristics
2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is a perfluoroalkyl-substituted diol with two hydroxyl groups at the terminal carbons of a pentane chain. The presence of nine fluorine atoms induces significant electronegativity, influencing its reactivity and solubility. The compound’s IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol, precisely denotes the positions of fluorine substituents and hydroxyl groups.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 355-30-6 |
| Empirical Formula | |
| Molecular Weight | 266.06 g/mol |
| MDL Number | MFCD07784233 |
The fluorine atoms create a electron-deficient backbone, making the compound highly resistant to oxidation and thermal degradation . This stability is critical for its use in high-temperature reactions and corrosive environments.
Physicochemical Properties
The compound’s physical properties are shaped by its fluorinated structure. Predicted values for boiling point (134.7 \pm 35.0 \, ^\circ\text{C}) and density () align with trends observed in perfluoroalkyl alcohols, where increased fluorine content elevates density and volatility . The pKa of suggests weak acidity, comparable to phenolic compounds, enabling deprotonation under basic conditions for nucleophilic reactions .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 134.7 \pm 35.0 \, ^\circ\text{C} |
| Density | |
| pKa |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation using perfluoroalkyl esters and aryl precursors. For example, reaction of ethyl perfluoropentanoate with bromobenzene in the presence of yields 2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one, which is subsequently reduced to the diol . This method achieves moderate yields (72%) and emphasizes the role of Lewis acids in facilitating electrophilic aromatic substitution .
Reactivity in Cycloadditions
The diol serves as a precursor for β-lactone synthesis via enantioselective [2+2] cycloadditions. In a study by Barrios Antúnez et al., its ketone derivative reacted with ketenes under catalysis by chiral bisoxazoline-copper complexes, producing β-lactones with up to 95% enantiomeric excess . The reaction proceeds through a concerted asynchronous mechanism, as confirmed by density functional theory (DFT) calculations .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s derivatives are pivotal in synthesizing fluorinated β-lactones, which exhibit bioactivity as protease inhibitors. For instance, 1-(4-bromophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one, a key intermediate, was used to generate β-lactones with antiviral properties .
Catalysis
In asymmetric catalysis, the diol’s hydroxyl groups coordinate to metal centers, enhancing stereoselectivity. A notable example is its use with quinine-derived catalysts to achieve 17% yield in a model cycloaddition, demonstrating potential for optimization .
| Hazard Statement | Code |
|---|---|
| Skin corrosion/irritation | H315 |
| Serious eye damage | H319 |
| Respiratory tract irritation | H335 |
Precautionary measures include wearing protective gloves and eye protection (P280) and rinsing exposed skin or eyes thoroughly (P302+P352, P305+P351+P338) .
Recent Research Advances
Recent studies highlight the compound’s role in synthesizing perfluoroalkylated aromatics. For example, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(3-fluorophenyl)pentan-1-one was synthesized via nucleophilic acyl substitution, achieving 32% yield after distillation . Computational studies using DFT elucidated transition states in cycloadditions, guiding catalyst design for improved enantioselectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume